molecular formula C7H10O2 B070613 (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one CAS No. 159702-46-2

(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one

Cat. No. B070613
M. Wt: 126.15 g/mol
InChI Key: HUXOCAGUDRTTAL-FWDZIHJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is a chemical compound that is commonly referred to as chiral synthon. This compound has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. The synthesis of this compound is of great importance in the field of organic chemistry as it provides a starting point for the synthesis of more complex molecules.

Mechanism Of Action

The mechanism of action of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is not well understood. However, it is believed that the compound acts as a chiral synthon and can be used as a building block for the synthesis of various biologically active molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one are not well understood. However, studies have shown that the compound can be used in the synthesis of various biologically active molecules that have potential therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in lab experiments include its ability to act as a chiral synthon and its versatility in the synthesis of various biologically active molecules. However, the limitations of using this compound include the multi-step process involved in its synthesis and the cost associated with the reagents and catalysts used in the synthesis.

Future Directions

There are several future directions for the use of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one in scientific research. One direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Another direction is the exploration of the potential therapeutic effects of the biologically active molecules synthesized using this compound. Additionally, the use of this compound in the synthesis of new materials with unique properties is an area of future research.

Synthesis Methods

The synthesis of (E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one is achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-buten-2-ol with a chiral catalyst to produce the chiral epoxide. The chiral epoxide is then reacted with an acylating agent to produce the final product.

Scientific Research Applications

(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one has been widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound has been used in the synthesis of various natural products such as alkaloids, terpenes, and steroids. The use of this compound has also been extended to the synthesis of various pharmaceutical compounds.

properties

CAS RN

159702-46-2

Product Name

(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-4-[(2S,3S)-3-methyloxiran-2-yl]but-3-en-2-one

InChI

InChI=1S/C7H10O2/c1-5(8)3-4-7-6(2)9-7/h3-4,6-7H,1-2H3/b4-3+/t6-,7-/m0/s1

InChI Key

HUXOCAGUDRTTAL-FWDZIHJBSA-N

Isomeric SMILES

C[C@H]1[C@@H](O1)/C=C/C(=O)C

SMILES

CC1C(O1)C=CC(=O)C

Canonical SMILES

CC1C(O1)C=CC(=O)C

synonyms

3-Buten-2-one, 4-[(2R,3R)-3-methyloxiranyl]-, (3E)-rel- (9CI)

Origin of Product

United States

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